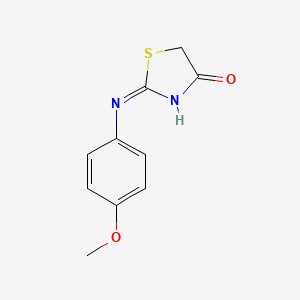

2-(4-Methoxy-phenylamino)-thiazol-4-one

Description

BenchChem offers high-quality 2-(4-Methoxy-phenylamino)-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-phenylamino)-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-14-8-4-2-7(3-5-8)11-10-12-9(13)6-15-10/h2-5H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADDZOBCSQHROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362084 | |

| Record name | 2-(4-Methoxy-phenylamino)-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27052-12-6 | |

| Record name | 2-(4-Methoxy-phenylamino)-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(4-Methoxy-phenylamino)-thiazol-4-one" synthesis from thiourea

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one from Thiourea

Executive Summary

The thiazol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a comprehensive, technically-grounded methodology for the synthesis of a specific derivative, 2-(4-methoxy-phenylamino)-thiazol-4-one. The described pathway proceeds through a reliable two-step sequence: first, the synthesis of the key intermediate, N-(4-methoxyphenyl)thiourea, from 4-methoxyaniline, followed by a robust cyclocondensation reaction with chloroacetic acid. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines expected analytical characterization, and emphasizes critical safety and handling procedures for all reagents involved. The content is structured to provide researchers and drug development professionals with both the practical "how" and the fundamental "why" of the synthetic process, ensuring a reproducible and well-understood chemical transformation.

Introduction: The Thiazol-4-one Scaffold in Medicinal Chemistry

Thiazolidinones, and specifically their unsaturated analogs, thiazol-4-ones, represent a cornerstone class of heterocyclic compounds with profound significance in drug discovery. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-thiazol-4-one core, in particular, offers a versatile platform for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

This guide focuses on the synthesis of 2-(4-methoxy-phenylamino)-thiazol-4-one, a derivative that combines the thiazol-4-one core with a methoxyphenyl substituent, a common feature in many bioactive molecules. The objective is to present an authoritative and practical protocol, grounded in established chemical principles, for the reliable preparation of this compound in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is logically approached via a two-step sequence. This strategy hinges on the well-established Hantzsch thiazole synthesis, a classic and highly effective method for constructing the thiazole ring.[1][2][3][4] The overall transformation begins with commercially available starting materials and proceeds through a stable, isolable intermediate.

-

Step 1: Intermediate Synthesis: Formation of N-(4-methoxyphenyl)thiourea from 4-methoxyaniline. This creates the necessary substituted thiourea backbone.

-

Step 2: Cyclocondensation: Reaction of the N-(4-methoxyphenyl)thiourea intermediate with chloroacetic acid to construct the thiazol-4-one ring.

This staged approach allows for the purification of the intermediate, ensuring the final cyclization step proceeds with high-purity material, which often simplifies the final purification and improves overall yield.

Step 1: Synthesis of the N-(4-methoxyphenyl)thiourea Intermediate

The initial step involves the preparation of the key N-arylthiourea building block. This is efficiently achieved by reacting the primary aromatic amine, 4-methoxyaniline (p-anisidine), with a thiocyanate salt in an acidic aqueous medium.

Mechanistic Rationale

The reaction is initiated by the in-situ formation of thiocyanic acid (H-S-C≡N) from a thiocyanate salt (e.g., ammonium thiocyanate) and a strong acid like hydrochloric acid. The 4-methoxyaniline then acts as a nucleophile, with the lone pair of the amino group attacking the electrophilic carbon of the thiocyanic acid. A subsequent proton transfer and tautomerization yield the stable N-(4-methoxyphenyl)thiourea product. The use of water as a solvent and an acid catalyst makes this a facile and environmentally conscious method.[5]

Detailed Experimental Protocol

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyaniline (p-anisidine) (e.g., 0.1 mol, 12.3 g), ammonium thiocyanate (e.g., 0.11 mol, 8.4 g), and deionized water (80 mL).

-

Slowly add concentrated hydrochloric acid (e.g., 8.5 mL) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain this temperature for 9-10 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted salts and acid.

-

Dry the collected white or off-white solid in a vacuum oven at 60 °C to a constant weight. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Expected Characterization Data

-

¹H NMR: Expect signals corresponding to the methoxy group (O-CH₃) protons as a singlet around δ 3.8 ppm, aromatic protons in the δ 6.8-7.5 ppm range, and two distinct, broad singlets for the N-H protons, often at higher chemical shifts (e.g., δ 9.5-11.5 ppm).[6][7]

-

¹³C NMR: Signals for the methoxy carbon (~δ 55-56 ppm), aromatic carbons (~δ 114-158 ppm), and a characteristic signal for the thiocarbonyl carbon (C=S) downfield around δ 178-180 ppm.[7]

Step 2: Cyclocondensation to 2-(4-Methoxy-phenylamino)-thiazol-4-one

This final step is a classic cyclocondensation reaction that forms the heterocyclic core of the target molecule. It leverages the nucleophilicity of the sulfur atom in the thiourea intermediate and the electrophilicity of the α-carbon in chloroacetic acid.

Mechanistic Rationale

The mechanism is a variant of the Hantzsch thiazole synthesis.[2][8] The process begins with a nucleophilic S-alkylation, where the sulfur atom of N-(4-methoxyphenyl)thiourea attacks the α-carbon of chloroacetic acid, displacing the chloride ion. This forms an S-alkylated isothiourea intermediate. The subsequent and rate-determining step is an intramolecular cyclization, where a nitrogen atom attacks the electrophilic carbonyl carbon of the carboxylic acid moiety. This ring-closing step is followed by the elimination of a water molecule to yield the final, stable aromatic 2-(4-methoxy-phenylamino)-thiazol-4-one product. The reaction is often self-catalyzed by the acidity of the chloroacetic acid reactant.[9]

Detailed Experimental Protocol

-

In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, place N-(4-methoxyphenyl)thiourea (e.g., 0.05 mol, 9.1 g) and chloroacetic acid (e.g., 0.055 mol, 5.2 g).

-

Add a suitable solvent such as absolute ethanol or water (e.g., 50 mL).[9] Anhydrous sodium acetate (e.g., 0.06 mol, 4.9 g) can be added as a base to neutralize the HCl formed during the reaction, which can improve yields.

-

Heat the mixture to reflux (approximately 80-100 °C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction's completion using TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice or cold water (200 mL) with stirring.

-

A solid precipitate will form. If the solution is acidic, neutralize it carefully with a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with copious amounts of cold water and then dry it.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure 2-(4-methoxy-phenylamino)-thiazol-4-one.

Process Workflow and Logic

The entire synthetic pathway is a streamlined process designed for efficiency and high yield. The choice to isolate the thiourea intermediate is a key decision point that ensures the final, more complex cyclization reaction begins with pure material, minimizing side-product formation.

Caption: Overall synthetic workflow from starting materials to the final product.

Summary of Reagents and Conditions

| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvent | Temperature | Time | Expected Yield |

| 1 | 4-Methoxyaniline | Ammonium Thiocyanate | HCl (conc.), Water | 90-100 °C (Reflux) | 9-10 h | >90%[5] |

| 2 | N-(4-methoxyphenyl)thiourea | Chloroacetic Acid | Ethanol or Water, NaOAc | 80-100 °C (Reflux) | 4-6 h | 75-85% |

Critical Safety & Hazard Management

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis possess significant hazards and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Thiourea: Suspected of causing cancer and may damage the unborn child.[10][11] It is harmful if swallowed.[11][12] Avoid creating dust and ensure proper containment.[13][14]

-

Chloroacetic Acid: Highly toxic and corrosive.[15] It can be fatal if absorbed through the skin and causes severe skin and eye burns.[16][17][18] Use with extreme caution, employing heavy-duty gloves and full face protection.[19]

-

4-Methoxyaniline (p-Anisidine): Fatal if swallowed, in contact with skin, or if inhaled.[20][21][22] It is also a suspected carcinogen.[23] Handle only with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.[20][23]

-

Hydrochloric Acid (conc.): Acutely corrosive to the respiratory tract, skin, and eyes. Work must be performed in a fume hood.

Mandatory PPE:

-

Chemical-resistant gloves (nitrile is insufficient for prolonged contact with some of these reagents; check glove compatibility charts).

-

Chemical splash goggles and a face shield.

-

A properly buttoned lab coat.

-

Ensure eyewash stations and safety showers are immediately accessible.[23]

Conclusion

The synthesis of 2-(4-methoxy-phenylamino)-thiazol-4-one from thiourea via the N-(4-methoxyphenyl)thiourea intermediate is a robust and reproducible method. By understanding the underlying mechanistic principles of both the thiourea formation and the subsequent Hantzsch-type cyclization, researchers can confidently execute this procedure. The provided protocols, coupled with stringent adherence to safety measures, offer a reliable pathway to access this valuable heterocyclic scaffold for applications in medicinal chemistry and materials science.

References

- Fisher Scientific. (2009).

- Acros Organics.

- Carl ROTH. (2025).

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- Sciencelab.com, Inc. (2013).

- Carl ROTH.

- SynArchive. Hantzsch Thiazole Synthesis.

- Khan Academy. (2019). synthesis of thiazoles. YouTube.

- Hill Brothers Chemical Company. (2015). Thiourea SDS.

- Carl ROTH.

- Carl ROTH.

- CUTM Courseware. Thiazole.

- CDH Fine Chemical.

- Chemos GmbH&Co.KG.

- CDH Fine Chemical.

- El-Gazzar, A. R. B. A., et al. (2016).

- Carl ROTH.

- Carl ROTH.

- Simões, A. S., et al. (2018). A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea.

- Muby Chemicals. P-Anisidine or 4-Methoxyaniline or 4-Aminoanisole or 4-Aminophenyl methyl ether Manufacturers, with SDS GHS MSDS Sheet.

- Teh, J. B.-J., et al. (2006). N-(4-Methoxyphenyl)thiourea.

- Oleiwi, H. W., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1-12.

- Tao, H. L. (2016). Study On The Synthesis Technology Of 1-(4-Methoxyphenyl)Thiourea. Globe Thesis.

- Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.

- CN102276548A. (2011). Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globethesis.com [globethesis.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]

- 10. carlroth.com [carlroth.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. hillbrothers.com [hillbrothers.com]

- 13. carlroth.com [carlroth.com]

- 14. chemos.de [chemos.de]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. cgcontainersinc.com [cgcontainersinc.com]

- 17. carlroth.com [carlroth.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 19. carlroth.com [carlroth.com]

- 20. carlroth.com [carlroth.com]

- 21. carlroth.com [carlroth.com]

- 22. P-Anisidine or 4-Methoxyaniline Manufacturers, with SDS [mubychem.com]

- 23. fishersci.com [fishersci.com]

"2-(4-Methoxy-phenylamino)-thiazol-4-one" chemical properties and structure

An In-Depth Technical Guide to 2-(4-Methoxy-phenylamino)-thiazol-4-one: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-(4-methoxy-phenylamino)-thiazol-4-one, a heterocyclic compound belonging to the versatile class of thiazolidin-4-ones. This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the molecule's fundamental chemical properties, structural nuances including its critical tautomeric equilibrium, prevalent synthetic methodologies, and spectroscopic signature. Furthermore, it explores the broad spectrum of biological activities associated with the thiazolidin-4-one scaffold, with specific insights into how the 4-methoxyphenyl substituent modulates its therapeutic potential. The guide includes detailed experimental protocols and data presented in a clear, accessible format to support further research and application.

Introduction to the Thiazolidin-4-one Scaffold

The thiazolidin-4-one ring system is a prominent "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and significant pharmacological properties.[1][2] This five-membered heterocyclic motif, containing a sulfur and a nitrogen atom, offers a synthetically tractable and versatile framework that can be readily functionalized at the C2, N3, and C5 positions.[1][3] The inherent structural features of the thiazolidin-4-one core allow it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic effects.[1][2][3] The compound 2-(4-methoxy-phenylamino)-thiazol-4-one is a specific derivative that leverages this potent core, incorporating an electron-donating methoxy group on a phenylamino substituent at the C2 position, which significantly influences its electronic properties and biological interactions.

Molecular Structure and Tautomerism

Chemical Structure and Nomenclature

The systematic IUPAC name for the target molecule is 2-((4-methoxyphenyl)amino)-1,3-thiazol-4(5H)-one. It consists of a central thiazolidin-4-one ring, which is characterized by a carbonyl group at the C4 position. This ring is substituted at the C2 position with an amino group, which is itself further substituted with a 4-methoxyphenyl group.

The Amino-Imino Tautomeric Equilibrium

A critical structural feature of 2-substituted aminothiazol-4-ones is their existence in a tautomeric equilibrium between the amino form (2-(arylamino)thiazol-4-one) and the imino form (2-(arylimino)thiazolidin-4-one).[1] Computational studies, such as those using Density Functional Theory (DFT), have indicated that for many such derivatives, the exocyclic imino tautomer is thermodynamically more stable and thus the predominant form in equilibrium.[1][2] This distinction is crucial as the tautomeric form can significantly impact the molecule's hydrogen bonding capacity, overall polarity, and interaction with biological receptors.

Caption: Tautomeric equilibrium between the amino and the more stable imino form.

Physicochemical Properties

The physicochemical properties of 2-(4-methoxy-phenylamino)-thiazol-4-one are fundamental to its behavior in both chemical and biological systems. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [4] |

| Molecular Weight | 222.26 g/mol | [4] |

| Appearance | Solid (Varies by purity) | - |

| Hydrogen Bond Donors | 2 (Amino form) / 1 (Imino form) | Calculated |

| Hydrogen Bond Acceptors | 4 (Amino form) / 3 (Imino form) | Calculated |

| LogP (Predicted) | ~1.5 - 2.5 | Calculated |

Synthesis and Reactivity

Common Synthetic Pathways

The most prevalent and efficient method for synthesizing 2-(arylimino)thiazolidin-4-ones involves the one-pot cyclocondensation reaction between an N-aryl-2-chloroacetamide and ammonium thiocyanate.[1][2] This reaction proceeds by initial formation of a thiocyanate intermediate from the chloroacetamide, followed by an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to cyclization and formation of the thiazolidin-4-one ring. The choice of solvent, typically ethanol, and the application of heat (reflux) are critical for driving the reaction to completion.[1]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol for Synthesis

This protocol describes a representative synthesis adapted from established literature methods.[1][2]

Objective: To synthesize 2-(4-methoxy-phenylimino)-thiazolidin-4-one.

Materials:

-

N-(4-methoxyphenyl)-2-chloroacetamide (1 equiv.)

-

Ammonium thiocyanate (NH₄SCN) (1.2 equiv.)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

-

Deionized water

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add N-(4-methoxyphenyl)-2-chloroacetamide (e.g., 10 mmol, 1.99 g) and ammonium thiocyanate (12 mmol, 0.91 g).

-

Solvent Addition: Add 40 mL of absolute ethanol to the flask. The solvent acts as the reaction medium and facilitates the dissolution of the reactants.

-

Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Maintain reflux for 4-6 hours. The thermal energy is crucial for overcoming the activation energy of the cyclization step.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, the volume of ethanol can be reduced under vacuum.

-

Purification: Collect the crude solid product by vacuum filtration and wash it with cold deionized water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.

-

Drying & Recrystallization: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent like ethanol to yield the final product.

Spectroscopic Characterization

The structural elucidation of 2-(4-methoxy-phenylamino)-thiazol-4-one relies on a combination of spectroscopic techniques. The data presented below are characteristic values reported for this class of compounds.[1][2]

| Technique | Characteristic Signals / Features | Interpretation |

| ¹H NMR | δ 3.80-3.90 (s, 3H), δ 3.96-4.05 (s, 2H), δ 6.90-7.50 (m, 4H), δ 8.5-9.5 (br s, 1H) | -OCH₃ protons, -S-CH₂-C=O protons, Aromatic protons (AA'BB' system), -NH proton (imino form) |

| ¹³C NMR | δ 32.7-33.4, δ 55.5, δ 114-130, δ 157, δ 165-175 | -CH₂- carbon of the ring, -OCH₃ carbon, Aromatic carbons, C=N carbon, C=O carbon |

| IR (cm⁻¹) | 3200-3225, 1657-1686, ~1600, ~1250 | N-H stretching (imino group), C=O stretching (amide), C=N stretching, C-O stretching (aryl ether) |

| Mass Spec (MS) | m/z ≈ 222 [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₀N₂O₂S |

Biological Activity and Therapeutic Potential

Overview of Pharmacological Profile

The thiazolidin-4-one scaffold is a cornerstone of many pharmacologically active agents. Derivatives have demonstrated a remarkable range of biological activities.[1][3]

-

Anticancer Activity: Many thiazolidin-4-ones act as inhibitors of various protein kinases, such as CDK1/cyclin B, or as inhibitors of protein tyrosine phosphatases like PRL-3, which are crucial in cancer cell proliferation.[1][2][5]

-

Antimicrobial Activity: The presence of the thiazole ring, a key component of penicillin, contributes to the antimicrobial potential. These compounds have shown efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[1]

-

Anti-inflammatory Activity: Some derivatives function as anti-inflammatory agents, potentially through the inhibition of inflammatory signaling pathways.[1]

-

Antidiabetic Activity: The related thiazolidinedione (TZD) class of compounds are well-known activators of PPARγ, a nuclear receptor that enhances insulin sensitivity.[6]

Mechanism of Action and Structure-Activity Relationships (SAR)

The biological activity of 2-(4-methoxy-phenylamino)-thiazol-4-one is influenced by the electronic properties of its substituents. The 4-methoxy group on the phenyl ring is an electron-donating group, which increases the electron density of the aromatic system. This can modulate the binding affinity of the molecule to its biological targets.

In studies comparing various 2-(4-substituted-phenylimino)thiazolidin-4-ones, the nature of the substituent on the phenyl ring significantly impacts biological efficacy.[1] For instance, in antibacterial assays, compounds with electron-withdrawing groups like chlorine sometimes show enhanced activity compared to those with electron-donating groups like methoxy.[1] However, the methoxy group can be crucial for other activities, such as antioxidant potential, by stabilizing radical species. The specific placement and nature of substituents allow for the fine-tuning of the molecule's activity towards a desired therapeutic target.

Conclusion and Future Perspectives

2-(4-methoxy-phenylamino)-thiazol-4-one, existing in equilibrium with its more stable imino tautomer, is a synthetically accessible molecule built upon the pharmacologically significant thiazolidin-4-one scaffold. Its well-defined chemical properties and predictable spectroscopic signature make it an attractive candidate for further investigation. The presence of the 4-methoxyphenyl group provides a key point for SAR studies, influencing its electronic character and biological profile. Future research should focus on expanding the library of derivatives, conducting detailed in-vivo efficacy and toxicity studies, and employing computational modeling to elucidate its precise interactions with biological targets, thereby unlocking its full therapeutic potential.

References

-

Ali El-Rayyes, et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Bulletin of the Chemical Society of Ethiopia, 37(5), 1275-1286. [Link]

-

Ali El-Rayyes, et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. ResearchGate. [Link]

-

Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 962-972. [Link]

-

Czarnecka, K., et al. (2014). Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. Journal of Molecular Modeling, 20(8), 2366. [Link]

-

PubChem. (n.d.). 2-(Phenylamino)-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one. Retrieved from [Link]

-

Lee, J. Y., et al. (2003). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Archives of Pharmacal Research, 26(10), 787-794. [Link]

-

Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. Retrieved from [Link]

-

Rahmani, R., et al. (2016). Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 177–180. [Link]

-

MDPI. (n.d.). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from [Link]

-

Uma, P., et al. (2017). A facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Rasayan Journal of Chemistry, 10(2), 319-332. [Link]

- Kulkarni, S. K., et al. (2007). Synthesis of some new 2-{[4-(alkylthiophenoxy)methyl]}-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 17(2), 113-116.

- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.

-

PubChemLite. (n.d.). 4-thiazolidinone, 5-((4-hydroxy-3-methoxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-. Retrieved from [Link]

-

Gontijo, J. V. P., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3326. [Link]

-

Ivachtchenko, A. V., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 309-354. [Link]

-

Karadendrou, F., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 25(11), 5777. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-METHOXY-PHENYLAMINO)-THIAZOL-4-ONE [m.chemicalbook.com]

- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one, a member of the versatile 2-aminothiazol-4(5H)-one scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities. This document details the nomenclature, physicochemical properties, a validated synthetic protocol, and an exploration of its known and potential biological significance, with a focus on its relevance to drug discovery and development.

Nomenclature and Chemical Identity

-

Systematic IUPAC Name: 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one[1]

-

CAS Number: 27052-12-6[1]

-

Molecular Formula: C₁₀H₁₀N₂O₂S

-

Molecular Weight: 222.26 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 222.26 g/mol | [1] |

| ACD/LogP | 1.12 | [1] |

| InChI Key | Not available | |

| Canonical SMILES | Not available | |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge |

Synthesis and Characterization

The synthesis of 2-aminothiazol-4(5H)-ones is a well-established process in organic chemistry, typically achieved through the cyclocondensation of a substituted thiourea with an α-haloacetyl halide or ester. For the target compound, 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one, a reliable synthetic pathway involves the reaction of 1-(4-methoxyphenyl)thiourea with chloroacetyl chloride.

Synthetic Protocol

This protocol is a representative procedure for the synthesis of 2-arylamino-thiazol-4(5H)-ones and can be adapted for the specific synthesis of 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one.

Materials:

-

1-(4-methoxyphenyl)thiourea

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-methoxyphenyl)thiourea (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 equivalents) in the anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methylene protons (C5-H₂) of the thiazolone ring is expected around δ 4.0-4.5 ppm.

-

A singlet for the methoxy group protons (-OCH₃) should appear around δ 3.8 ppm.

-

The aromatic protons of the 4-methoxyphenyl ring will likely appear as two doublets in the region of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene ring.

-

A broad singlet corresponding to the amino proton (N-H) is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon (C4) of the thiazolone ring is expected to be the most downfield signal, around δ 170-180 ppm.

-

The C2 carbon, attached to the amino group, should resonate in the range of δ 160-170 ppm.

-

The methylene carbon (C5) is expected around δ 35-45 ppm.

-

The methoxy carbon (-OCH₃) should appear around δ 55 ppm.

-

The aromatic carbons will have characteristic shifts in the δ 114-158 ppm region.

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700-1740 cm⁻¹.

-

An N-H stretching vibration should be visible as a broad band in the region of 3200-3400 cm⁻¹.

-

C-N and C=N stretching vibrations will likely appear in the 1500-1650 cm⁻¹ region.

-

Characteristic C-O stretching for the methoxy group is expected around 1250 cm⁻¹.

-

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (222.26 g/mol ).

Biological Activity and Therapeutic Potential

The 2-aminothiazol-4(5H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one are limited, the known activities of its analogs suggest several potential therapeutic applications.

Anticancer Activity

Numerous 2-aminothiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. For instance, derivatives of this scaffold have been identified as inhibitors of PI3K/mTOR and Mnk2, both of which are critical targets in cancer therapy[2][3]. The presence of the 4-methoxyphenyl group can influence the compound's binding affinity and selectivity for specific kinase targets.

Anti-inflammatory and Enzyme Inhibition

Derivatives of 2-aminothiazol-4(5H)-one have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes[1]. Inhibition of this enzyme in adipose tissue and the liver is a promising strategy for the treatment of these conditions. The 4-methoxyphenylamino moiety at the 2-position of the thiazolone ring could play a crucial role in the interaction with the active site of 11β-HSD1.

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents. The 2-aminothiazole core has been incorporated into various structures to develop new antibacterial and antifungal compounds. The biological activity in this context is often dependent on the nature and position of the substituents on the thiazole and the amino group.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazol-4(5H)-one derivatives is highly dependent on the nature of the substituent at the 2-amino position and at the 5-position of the thiazolone ring.

-

Substituent at the 2-amino position: The electronic and steric properties of the aryl group at this position are critical for target engagement. The 4-methoxy group in the target compound is an electron-donating group, which can influence the pKa of the amino group and its ability to form hydrogen bonds with biological targets.

-

Substituent at the 5-position: The lack of a bulky substituent at the 5-position in the parent compound 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one provides a site for further chemical modification to enhance potency and selectivity. Introduction of various substituents at this position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Future Directions and Conclusion

2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4(5H)-one represents a valuable chemical entity within the broader class of 2-aminothiazol-4(5H)-ones. While specific biological data for this compound is not extensively documented, the known activities of its structural analogs strongly suggest its potential as a lead compound in various drug discovery programs.

Future research should focus on:

-

The development and optimization of a high-yield synthesis for this compound.

-

Comprehensive spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.

-

Systematic biological screening against a panel of relevant targets, including kinases, 11β-HSD1, and various microbial strains.

-

Exploration of a diverse library of derivatives with modifications at the 5-position of the thiazolone ring to establish a clear structure-activity relationship.

Visualizations

General Synthetic Pathway

Caption: General synthetic route to 2-aminothiazol-4(5H)-ones.

Core Structure and Key Functional Groups

Caption: Core structure and key functional groups.

References

-

LookChem. 2-(4-Methoxy-phenylamino)-thiazol-4-one. [Link]

-

Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 962-72. [Link]

-

Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2025-08-10). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing. [Link]

-

Szymańska, E., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(11), 1857-1865. [Link]

-

Baumgart, S., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3462. [Link]

-

NIST. Thiazole, 2-amino-4-(p-methoxyphenyl)-. [Link]

-

PubChem. 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. [Link]

-

PubChem. 2-Amino-4-(4-methoxyphenyl)thiazole. [Link]

-

Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal. [Link]

-

Dudchak, R., et al. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. International Journal of Molecular Sciences, 24(21), 15887. [Link]

-

Le-Deygen, I., et al. (2018). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Molecules, 23(11), 2963. [Link]

-

Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. [Link]

-

Vo, D.-V., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1231. [Link]

-

Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6393. [Link]

-

ResearchGate. Synthesis of 5-ene-2-((3,4,5-trimethoxyphenyl)amino)thiazol-4(5H)-ones.... [Link]

-

Taha, M., et al. (2020). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 25(1), 107. [Link]

-

PubChem. 2-amino-4-thiazolyl p-methoxyphenyl ketone. [Link]

-

Chay, C. S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4529. [Link]

-

Synthesis and biological evaluation of some new 3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-ones. (2025-08-06). ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2020). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2020(4), M1161. [Link]

Sources

- 1. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-(4-Methoxyphenylamino)-thiazol-4-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 2-(4-methoxyphenylamino)-thiazol-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the structural elucidation and purity assessment of this molecule. The insights provided herein are grounded in established principles and data from structurally related compounds, offering a robust framework for analysis.

Introduction

2-(4-Methoxyphenylamino)-thiazol-4-one belongs to the versatile class of 2-aminothiazol-4-one derivatives, a scaffold of significant interest in medicinal chemistry due to its association with a wide range of biological activities.[1] The structural integrity and purity of such compounds are paramount for meaningful biological evaluation. Spectroscopic methods provide a definitive means to confirm the molecular structure and identify potential impurities. This guide will explore the expected spectroscopic data for 2-(4-methoxyphenylamino)-thiazol-4-one and the scientific rationale behind the interpretation of these data.

Molecular Structure and Tautomerism

The structure of 2-(4-methoxyphenylamino)-thiazol-4-one features a thiazolone ring linked to a 4-methoxyphenyl group via an amino bridge. It is important to consider the potential for tautomerism in the 2-aminothiazole ring system, which can exist in amino and imino forms.[2] Spectroscopic analysis, particularly NMR, is crucial in determining the predominant tautomeric form in a given solvent.

Caption: Basic molecular information for 2-(4-Methoxyphenylamino)-thiazol-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(4-methoxyphenylamino)-thiazol-4-one is expected to exhibit distinct signals corresponding to the protons of the 4-methoxyphenyl group, the methylene protons of the thiazolone ring, the methoxy group, and the amine proton.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts and the observation of exchangeable protons like N-H.

-

Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OCH₃ | ~3.8 | Singlet | 3H | The three equivalent protons of the methoxy group are expected to resonate as a sharp singlet. |

| -CH₂- (Thiazolone ring) | ~4.0 - 4.5 | Singlet | 2H | The methylene protons on the thiazolone ring are chemically equivalent and should appear as a singlet. |

| Aromatic H (ortho to -OCH₃) | ~6.9 | Doublet | 2H | These protons are shielded by the electron-donating methoxy group and are coupled to the adjacent aromatic protons. |

| Aromatic H (meta to -OCH₃) | ~7.4 | Doublet | 2H | These protons are deshielded relative to the ortho protons and are coupled to their neighbors. |

| -NH- | ~9.0 - 11.0 | Broad Singlet | 1H | The chemical shift of the amine proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and chemical exchange.[3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol: The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -OCH₃ | ~55 | Typical chemical shift for a methoxy carbon.[4] |

| -CH₂- (Thiazolone ring) | ~35 - 45 | The methylene carbon of the thiazolone ring. |

| Aromatic C (quaternary, attached to O) | ~155 - 160 | The carbon atom of the methoxy group is significantly deshielded. |

| Aromatic C (ortho to -OCH₃) | ~114 | Shielded by the electron-donating effect of the methoxy group. |

| Aromatic C (meta to -OCH₃) | ~120 - 125 | Less shielded compared to the ortho carbons. |

| Aromatic C (quaternary, attached to N) | ~130 - 135 | The ipso-carbon attached to the amino group. |

| C=N (Thiazolone ring) | ~160 - 170 | The imino-like carbon in the thiazolone ring. |

| C=O (Thiazolone ring) | ~170 - 180 | The carbonyl carbon is highly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[5]

-

Data Interpretation: The absorption bands are correlated with specific functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3200 - 3400 | N-H stretch | The N-H stretching vibration of the secondary amine.[2][6] |

| 3000 - 3100 | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the aromatic ring.[7] |

| 2850 - 3000 | Aliphatic C-H stretch | Stretching vibrations of the methylene and methoxy C-H bonds. |

| ~1700 | C=O stretch (amide) | The strong absorption band for the carbonyl group of the thiazolone ring.[5] |

| ~1600, ~1510 | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 | C-O stretch (aryl ether) | The asymmetric C-O-C stretching of the methoxy group.[8] |

| ~1180 | C-N stretch | Stretching vibration of the amine C-N bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a solid for EI.

-

Ionization: The molecules are ionized. In ESI, this usually results in the formation of a protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Predicted Mass Spectrum Data:

-

Molecular Ion: The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.27. The exact mass can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of 2-(4-methoxyphenylamino)-thiazol-4-one is likely to proceed through several key pathways.[9]

Caption: Plausible fragmentation pathways for 2-(4-methoxyphenylamino)-thiazol-4-one in mass spectrometry.

Interpretation of Fragmentation:

-

Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment at m/z 195.

-

Loss of ketene (CH₂CO): Cleavage of the thiazolone ring can result in the loss of a neutral ketene molecule, giving a fragment at m/z 181.

-

Subsequent loss of Sulfur: The fragment at m/z 181 could further lose a sulfur atom to yield a fragment at m/z 149.

-

Cleavage of the C-N bond: The bond between the phenyl ring and the amino nitrogen can cleave, generating the stable 4-methoxybenzenaminium ion or related fragments around m/z 122, or the methoxybenzyl cation at m/z 107.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-methoxyphenylamino)-thiazol-4-one, integrating NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted data, based on the well-established principles of spectroscopy and analysis of related structures, offer a reliable guide for researchers. The congruence of data from these orthogonal techniques will provide a high degree of confidence in the identity of the synthesized compound, which is a critical prerequisite for its further investigation in drug discovery and development programs.

References

-

Pop, A., et al. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI. Available at: [Link]

-

Sałdyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Available at: [Link]

-

Sałdyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. Available at: [Link]

-

Lozynskyi, A., et al. (2021). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. Available at: [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

-

Flammang, R., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(8), 851-857. Available at: [Link]

-

Vinusha, H. M., et al. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. Hilaris Publisher. Available at: [Link]

-

Miyan, L., et al. (2018). Spectroscopic and spectrophotometric studies on hydrogen bonded charge transfer complex of 2-amino-4-methylthiazole with chloranilic acid at different temperatures. Journal of Molecular Liquids, 262, 334-345. Available at: [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]

-

Ivanov, I., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

-

Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

Vinusha, H. M., et al. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Lesyk, R., et al. (2017). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][4][6][10]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 22(10), 1749. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Simulated IR spectrum of 2-[2,4-bis(phenylamino)thiazol5oyl]benzothiazole. Available at: [Link]

-

Csomor, E., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(1), e4455. Available at: [Link]

-

NIST. (n.d.). 2,4-D. NIST WebBook. Available at: [Link]

-

University of Warsaw. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

SpectraBase. (n.d.). 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-depth Technical Guide to the Tautomerism and Isomeric Forms of 2-(4-Methoxy-phenylamino)-thiazol-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazol-4-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The inherent tautomeric and isomeric possibilities of this heterocyclic system are critical determinants of its physicochemical properties, molecular geometry, and ultimately, its interaction with biological targets. This technical guide provides a comprehensive exploration of the tautomeric and isomeric landscape of a representative member of this class, 2-(4-methoxy-phenylamino)-thiazol-4-one. By synthesizing experimental data from analogous systems and theoretical calculations, this document serves as a detailed reference for researchers engaged in the design, synthesis, and characterization of novel therapeutic agents based on this versatile scaffold.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many heterocyclic compounds of pharmaceutical interest. For 2-aminothiazol-4-one derivatives, the position of the tautomeric equilibrium can profoundly influence key drug-like properties, including:

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor-acceptor patterns and surface electrostatic potentials, leading to varied binding affinities and selectivities for target proteins.

-

Physicochemical Properties: Tautomerism affects solubility, lipophilicity, and pKa, which in turn govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Chemical Stability: The relative stability of tautomers can impact a compound's shelf-life and susceptibility to degradation.

A thorough understanding of the tautomeric behavior of 2-(4-methoxy-phenylamino)-thiazol-4-one is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design and development.

The Tautomeric and Isomeric Landscape

2-(4-Methoxy-phenylamino)-thiazol-4-one can exist in three principal tautomeric forms: the amino , imino , and enol forms. Furthermore, the imino and enol forms can exist as geometric isomers.

Amino-Imino Tautomerism

The most prevalent tautomeric equilibrium in 2-aminothiazole derivatives is the amino-imino tautomerism.[1] This involves the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom.

-

2-Amino-thiazol-4(5H)-one (Amino form): In this form, the exocyclic nitrogen is an amino group, and the thiazole ring contains one endocyclic double bond. This form is generally considered to be the more stable tautomer in most solvents due to the aromatic character of the thiazole ring.[2]

-

2-Imino-thiazolidin-4-one (Imino form): This form features an exocyclic imine group and a saturated thiazolidine ring.

The equilibrium between these two forms is influenced by both electronic and steric factors of the substituents, as well as the polarity of the solvent.[1]

Caption: Amino-Imino Tautomeric Equilibrium.

Keto-Enol Tautomerism

The thiazol-4-one ring itself can exhibit keto-enol tautomerism, where a proton migrates from the C5 position to the carbonyl oxygen at C4.

-

Thiazol-4-one (Keto form): This is the standard representation with a carbonyl group at the C4 position.

-

Thiazol-4-ol (Enol form): This form contains a hydroxyl group at C4 and a double bond between C4 and C5.

The keto form is generally more stable for simple ketones, but the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding.[3][4]

Caption: Keto-Enol Tautomeric Equilibrium.

Isomeric Forms

Geometric isomerism is possible for the imino and enol tautomers due to the presence of C=N and C=C double bonds, respectively. This can lead to the existence of (E) and (Z) isomers, which may have different stabilities and biological activities. The syn-anti isomerization relative to the exocyclic C=N bond has been reported in the imine form of related compounds.[1]

Experimental and Computational Characterization

A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric and isomeric forms of 2-(4-methoxy-phenylamino)-thiazol-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

-

¹H NMR: The chemical shifts of protons attached to the thiazole ring and the exocyclic nitrogen are sensitive to the tautomeric form. For example, the protons of the -NH₂ group in the amino form will have a different chemical shift compared to the =NH proton in the imino form.

-

¹³C NMR: The chemical shifts of the carbonyl carbon (C4) and the imine carbon (C2) are particularly informative. The C4 carbon will have a characteristic ketonic chemical shift (around 190-200 ppm) in the keto form, which will shift upfield in the enol form.

Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to investigate solvent effects.

-

Data Acquisition: Acquire ¹H NMR spectra at a constant temperature. Ensure a sufficient relaxation delay to allow for accurate integration of signals corresponding to different tautomers.

-

Data Analysis: Identify distinct signals for each tautomer. The relative integrals of these signals can be used to determine the tautomeric ratio in each solvent.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: The vibrational frequencies of the C=O, C=N, and N-H bonds are characteristic of each tautomer. The keto form will show a strong C=O stretching band, while the enol form will exhibit an O-H stretching band.

-

UV-Vis Spectroscopy: The electronic transitions of the conjugated systems in the different tautomers will result in distinct absorption maxima. Changes in the UV-Vis spectrum with solvent polarity can provide insights into the tautomeric equilibrium.[5]

X-ray Crystallography

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and isomers, as well as for calculating spectroscopic properties that can be compared with experimental data.[7][8]

Workflow for DFT Analysis of Tautomers:

Caption: DFT Workflow for Tautomer Analysis.

Table 1: Predicted Relative Stabilities of Tautomers of a Generic 2-Arylamino-thiazol-4-one (Illustrative Data)

| Tautomer/Isomer | Calculation Method | Solvent | Relative Energy (kcal/mol) |

| Amino | B3LYP/6-311++G(d,p) | Gas Phase | 0.00 |

| Imino (E) | B3LYP/6-311++G(d,p) | Gas Phase | +5.2 |

| Imino (Z) | B3LYP/6-311++G(d,p) | Gas Phase | +6.1 |

| Enol | B3LYP/6-311++G(d,p) | Gas Phase | +12.5 |

| Amino | B3LYP/6-311++G(d,p) | Water (PCM) | 0.00 |

| Imino (E) | B3LYP/6-311++G(d,p) | Water (PCM) | +3.8 |

Note: This table presents illustrative data based on computational studies of related 2-aminothiazole derivatives. Actual values for 2-(4-methoxy-phenylamino)-thiazol-4-one may vary.[9]

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic nature of the substituent on the phenylamino group can significantly impact the amino-imino equilibrium. The electron-donating methoxy group (-OCH₃) at the para position of the phenyl ring is expected to increase the electron density on the exocyclic nitrogen, thereby stabilizing the amino form.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[10]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both tautomers, but they tend to favor the more polar imino and enol forms.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also stabilize the more polar tautomers.

-

Nonpolar Solvents (e.g., chloroform, toluene): In nonpolar environments, the less polar and more aromatic amino form is generally favored.

Conclusion and Future Directions

The tautomeric and isomeric complexity of 2-(4-methoxy-phenylamino)-thiazol-4-one is a critical aspect that must be considered in its application in drug discovery. While the amino tautomer is likely to be the most stable form in many conditions, the populations of the imino and enol forms can be significant, particularly in polar environments. A multi-pronged approach combining high-resolution spectroscopy and robust computational modeling is essential for a complete characterization of this dynamic system.

Future research should focus on obtaining a definitive crystal structure of 2-(4-methoxy-phenylamino)-thiazol-4-one to unequivocally determine its solid-state conformation. Furthermore, detailed NMR and UV-Vis titration studies in a range of solvents will provide quantitative data on the tautomeric equilibria. These experimental findings, in conjunction with advanced theoretical calculations, will pave the way for a more profound understanding of the structure-activity relationships of this important class of compounds and facilitate the design of next-generation therapeutics.

References

-

Rahmani, R., et al. (2016). Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, E72, 155–157. [Link]

-

Yengoyan, A., et al. (2016). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. ResearchGate. [Link]

-

Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904–8913. [Link]

-

Kryshchyshyn, A., et al. (2021). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molecular Diversity, 25(4), 2359–2368. [Link]

-

Carey, A. R. E., et al. (1994). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. J. Chem. Soc., Perkin Trans. 2, (12), 2471–2479. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

OpenStax. (2023). 22.1 Keto–Enol Tautomerism. Organic Chemistry. [Link]

-

Wiaderek, M., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(8), 1756–1766. [Link]

-

Ghandi, M., & Zare, K. (1988). Solvent and Pressure Effects on the Tautomeric Equilibrium of 4-Phenylazo-1-naphthol. Australian Journal of Chemistry, 41(6), 863-872. [Link]

-

Al-Hourani, B. J. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. Hilaris Publisher. [Link]

-

Çelik, S., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Hindawi. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ijsr.in [ijsr.in]

- 6. researchgate.net [researchgate.net]

- 7. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of 2-(4-Methoxy-phenylamino)-thiazol-4-one: A Predictive Technical Guide for Drug Discovery Professionals

Abstract

The thiazol-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This technical guide delves into the predicted mechanism of action of a specific derivative, 2-(4-Methoxy-phenylamino)-thiazol-4-one. Synthesizing data from analogous compounds and computational predictions, we present a cohesive hypothesis of its potential biological targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future in vitro and in vivo validation studies. We will explore its probable roles in oncology and infectious diseases, detailing the experimental workflows necessary to elucidate its precise molecular interactions.

Introduction: The Thiazol-4-one Core - A Privileged Scaffold

The 2-aminothiazole and thiazolidin-4-one nuclei are considered "privileged structures" in drug discovery, consistently appearing in molecules with a wide array of biological activities.[1][2][3] These heterocyclic compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1][7]

The subject of this guide, 2-(4-Methoxy-phenylamino)-thiazol-4-one, incorporates several key features that suggest a potent biological activity. The 2-aminothiazole core is a known pharmacophore, while the thiazol-4-one ring contributes to a diverse range of interactions.[1][5] The addition of a 4-methoxyphenylamino group is particularly noteworthy, as this moiety is found in numerous kinase inhibitors and other targeted therapies. This guide will, therefore, focus on predicting the compound's mechanism of action by dissecting its structural components and drawing parallels with well-characterized analogues.

Predicted Mechanisms of Action: A Multi-Target Hypothesis

Based on the available literature for structurally related compounds, we predict that 2-(4-Methoxy-phenylamino)-thiazol-4-one is unlikely to have a single, discrete mechanism of action. Instead, it is more probable that it functions as a multi-target agent, with its primary effects likely concentrated in the realms of oncology and microbiology.

Predicted Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents.[1][8] The predicted anticancer mechanism of 2-(4-Methoxy-phenylamino)-thiazol-4-one likely involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

The 2-aminothiazole moiety is a common feature in many clinically approved kinase inhibitors, such as Dasatinib.[1] The phenylamino substituent further strengthens the likelihood of kinase inhibitory activity.[9] We predict that 2-(4-Methoxy-phenylamino)-thiazol-4-one could target one or more of the following kinase families:

-

Spleen Tyrosine Kinase (Syk): Phenylamino pyrimidine thiazole derivatives have been identified as potent inhibitors of Syk, a key kinase in immune signaling that is also implicated in B-cell malignancies.[9]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 is a critical strategy in anti-angiogenic therapy. Several thiazole derivatives have shown inhibitory activity against VEGFR-2, suggesting a potential mechanism for disrupting tumor blood supply.[8][10]

-

Cyclin-Dependent Kinases (CDKs): Thiazolidin-4-one compounds have been reported as inhibitors of CDK1/cyclin B, which would lead to cell cycle arrest and apoptosis.[5][11]

The methoxy group on the phenyl ring can play a crucial role in binding to the kinase active site, potentially forming hydrogen bonds or occupying a hydrophobic pocket, thereby enhancing inhibitory potency.[12]

Predicted Signaling Pathway: Kinase Inhibition in Cancer Cells

Caption: Predicted kinase inhibition by 2-(4-Methoxy-phenylamino)-thiazol-4-one.

Beyond kinase inhibition, thiazole derivatives have been shown to induce apoptosis through various mechanisms.[13] A study on a similar compound, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, demonstrated an increase in caspase-3 activity in several cancer cell lines.[14] It is plausible that 2-(4-Methoxy-phenylamino)-thiazol-4-one could similarly activate apoptotic pathways.

Predicted Antimicrobial Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents.[2][15] We predict that 2-(4-Methoxy-phenylamino)-thiazol-4-one may exhibit activity against a range of bacterial and fungal pathogens.

Thiazolin-4-one derivatives have been investigated as potential inhibitors of bacterial enzymes, such as tryptophanyl-tRNA synthetase.[16][17] This inhibition would disrupt protein synthesis, leading to bacteriostatic or bactericidal effects. Another potential target is DNA gyrase, an essential enzyme for bacterial DNA replication.[18]

The lipophilic nature of the compound, enhanced by the methoxyphenyl group, may allow it to intercalate into and disrupt the integrity of microbial cell membranes, leading to cell lysis.

Predicted Microbial Targets

Caption: Predicted antimicrobial mechanisms of action.

Experimental Validation Protocols

The following section outlines a series of self-validating experimental workflows to test the predicted mechanisms of action.

In Vitro Anticancer Activity Assessment

Workflow: In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer activity validation.

Step-by-Step Protocols:

-

Cell Viability Assays:

-

Protocol: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[8][19] Treat cells with increasing concentrations of 2-(4-Methoxy-phenylamino)-thiazol-4-one for 24, 48, and 72 hours. Assess cell viability using MTT or SRB assays.

-

Rationale: To determine the compound's cytotoxic and anti-proliferative effects and to calculate the IC50 value for each cell line.

-

-

Kinase Inhibition Assays:

-

Protocol: Perform in vitro kinase inhibition assays using recombinant kinases (e.g., Syk, VEGFR-2, CDK1/cyclin B). Use a radiometric or fluorescence-based assay to measure kinase activity in the presence of the test compound.

-

Rationale: To directly assess the inhibitory potential of the compound against the predicted kinase targets.

-

-

Apoptosis and Cell Cycle Analysis:

-

Protocol: Treat cancer cells with the compound at its IC50 concentration. Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic cells. Analyze cell cycle distribution using propidium iodide staining and flow cytometry.

-

Rationale: To confirm the induction of apoptosis and to determine if the compound causes cell cycle arrest at a specific phase.

-

-

Western Blot Analysis:

-